Furan-2-yl(5-hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a molecular formula of C13H8O4 . This compound is part of the benzofuran family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a benzofuran ring, a furan ring, and a piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves several steps. One common method is the microwave-assisted synthesis (MWI), which has been used to obtain various benzofuran derivatives . The reaction typically involves the condensation of a furan derivative with a benzofuran precursor under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and reductive desulfurization agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
2-FURYL(5-HYDROXY-4-{[4-(ISOPROPYLSULFONYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N2O6S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C21H24N2O6S/c1-14(2)30(26,27)23-9-7-22(8-10-23)12-15-17(24)5-6-18-20(15)16(13-29-18)21(25)19-4-3-11-28-19/h3-6,11,13-14,24H,7-10,12H2,1-2H3 |
InChI Key |
FSRFLEJSXLGHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.